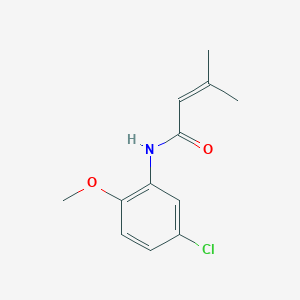

![molecular formula C14H22N4O3S B5658793 N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide involves multi-step chemical processes, including ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation. A practical and improved synthesis method for related sulfonamide compounds has been described, highlighting the efficiency of the reaction sequence and its implementation on a pilot plant scale for the production of mesylate derivatives (Yee et al., 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives often includes interesting features such as hydrogen bonding and molecular conformations that are crucial for their chemical behavior and potential applications. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcase various torsion angles and hydrogen bonding patterns, affecting their molecular structures and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including palladium-catalyzed heteroannulation, which is an efficient method for synthesizing pyrrolo[2,3-b]pyrazines starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and alkynes (Hopkins & Collar, 2004). Additionally, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the versatility of sulfonamide compounds in synthetic chemistry (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular conformations and intermolecular interactions. Studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveal the impact of substituents and molecular geometry on their physical properties and hydrogen bonding in solid-state structures (Sagar et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds are largely defined by their functional groups, which determine their reactivity, stability, and interaction with other molecules. For example, the introduction of a methanesulfonamide group in certain positions of 1,5-diarylpyrazole significantly enhances COX-2 inhibitory activity, showcasing the importance of chemical modifications in medicinal chemistry (Singh et al., 2004).

Propiedades

IUPAC Name |

N-[(3R,4S)-1-(5-methylpyrazine-2-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-4-5-11-8-18(9-13(11)17-22(3,20)21)14(19)12-7-15-10(2)6-16-12/h6-7,11,13,17H,4-5,8-9H2,1-3H3/t11-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGUTYVPQFKSOO-AAEUAGOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=NC=C(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)C2=NC=C(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

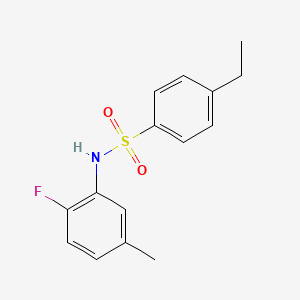

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]tetrahydro-2H-pyran-4-amine](/img/structure/B5658711.png)

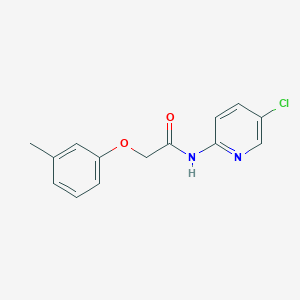

![2-(4-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5658725.png)

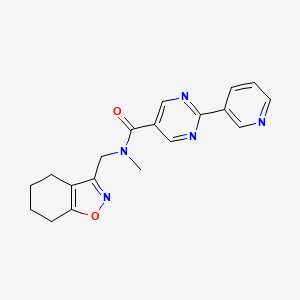

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5658738.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(4-isopropylbenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5658745.png)

![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B5658747.png)

![2-anilino-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5658770.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)

![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)

![4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)